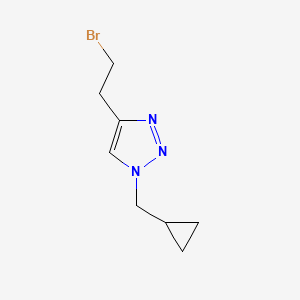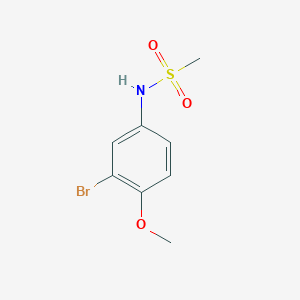![molecular formula C8H6BrNO B13557403 6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
6-Bromo-3-methylbenzo[c]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-methylbenzo[c]isoxazole is a halogenated heterocyclic compound with the molecular formula C8H6BrNO It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylbenzo[c]isoxazole typically involves the bromination of 3-methylbenzo[c]isoxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-3-methylbenzo[c]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-methylbenzo[c]isoxazol-6-amine.
Aplicaciones Científicas De Investigación
6-Bromo-3-methylbenzo[c]isoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-methylbenzo[c]isoxazole is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
3-Methylbenzo[c]isoxazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-3-methylbenzo[c]isoxazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
5-Methylisoxazole: A simpler isoxazole derivative with different chemical properties and applications.
Uniqueness: 6-Bromo-3-methylbenzo[c]isoxazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H6BrNO |
|---|---|
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
6-bromo-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)10-11-5/h2-4H,1H3 |
Clave InChI |
OBTQBBXYPLLOHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=NO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)







